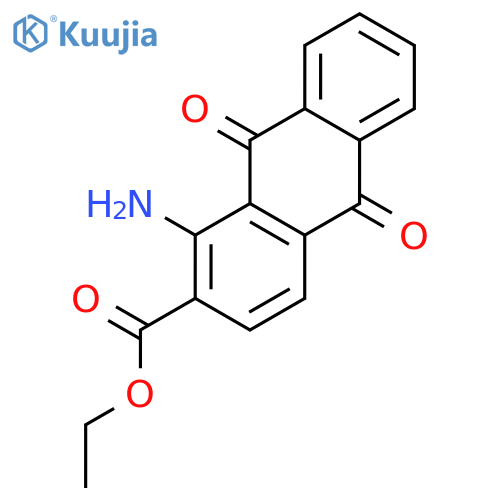

Cas no 5959-01-3 (2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester)

2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester

- ethyl 1-aminoanthraquinone-2-carboxylate; AG-690/40097100; 1-amino-anthraquinone-2-aldehyde; 1-amino-9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde; SBB100933; AC1L2L73; BAS 01121612; 1-Amino-9,10-dioxo-9,10-dihydro-anthracen-2-carbaldehyd; 1-amino-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid ethyl ester; 1-Amino-9,10-dioxo-9,10-dihydro-2-anthracenecarbaldehyde; 1-Amino-anthrachinon-aldehyd-(2); 1-amino-2-formylanthraquinone;

- ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

- MFCD00408450

- ethyl 1-amino-9,10-dioxoanthracene-2-carboxylate

- NS00047453

- Ethyl 1-aminoanthraquinone-2-carboxylate

- AKOS001591090

- 18TQV7W460

- 5959-01-3

- SCHEMBL11036628

- EN300-27726071

- 2-ANTHRACENECARBOXYLIC ACID, 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-, ETHYL ESTER

- 2-Anthracenecarboxylicacid,1-amino-9,10-dihydro-9,10-dioxo-,ethyl ester

- 2-ANTHROIC ACID, 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-, ETHYL ESTER

- DTXSID70974981

- AB00076811-01

- Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate

- Q27252032

- EINECS 227-723-6

- 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID ETHYL ESTER [MI]

- Ethyl 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylate

- UNII-18TQV7W460

-

- インチ: InChI=1S/C17H13NO4/c1-2-22-17(21)12-8-7-11-13(14(12)18)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,2,18H2,1H3

- InChIKey: BEJYYZULZYIARA-UHFFFAOYSA-N

- SMILES: CCOC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

計算された属性

- 精确分子量: 295.08449

- 同位素质量: 295.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 22

- 回転可能化学結合数: 3

- 複雑さ: 489

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 86.5A^2

じっけんとくせい

- 密度みつど: 1.368

- Boiling Point: 530.6°Cat760mmHg

- フラッシュポイント: 268.8°C

- Refractive Index: 1.656

- PSA: 86.46

2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27726071-0.25g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 0.25g |

$2468.0 | 2025-03-19 | |

| Enamine | EN300-27726071-2.5g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 2.5g |

$5258.0 | 2025-03-19 | |

| Enamine | EN300-27726071-5g |

5959-01-3 | 5g |

$7780.0 | 2023-09-10 | |||

| Enamine | EN300-27726071-10g |

5959-01-3 | 10g |

$11537.0 | 2023-09-10 | |||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582485-100mg |

Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 98% | 100mg |

¥36360.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582485-250mg |

Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 98% | 250mg |

¥38007.00 | 2024-05-07 | |

| Enamine | EN300-27726071-0.1g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 0.1g |

$2361.0 | 2025-03-19 | |

| Enamine | EN300-27726071-0.05g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 0.05g |

$2254.0 | 2025-03-19 | |

| Enamine | EN300-27726071-0.5g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 0.5g |

$2576.0 | 2025-03-19 | |

| Enamine | EN300-27726071-1.0g |

ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate |

5959-01-3 | 95.0% | 1.0g |

$2683.0 | 2025-03-19 |

2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl esterに関する追加情報

Introduction to 2-Anthracenecarboxylic Acid, 1-Amino-9,10-Dihydro-9,10-Dioxo-, Ethyl Ester (CAS No. 5959-01-3)

2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester (CAS No. 5959-01-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings. The presence of an amino group at position 1 and a ketone group at positions 9 and 10 introduces unique electronic properties to the molecule, making it a valuable component in various chemical and biological applications.

The ethyl ester functional group further enhances the compound's versatility by improving its solubility in organic solvents and facilitating its use in synthetic reactions. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced materials such as organic semiconductors and fluorescent probes.

One of the most notable applications of 2-anthracenecarboxylic acid derivatives is in the development of optoelectronic devices. Researchers have demonstrated that the incorporation of this compound into polymer blends can significantly improve their charge transport properties. For instance, a study published in *Advanced Materials* in 2023 reported that films incorporating this compound exhibited enhanced electron mobility due to its planar structure and conjugated π-system.

In addition to its electronic properties, 2-anthracenecarboxylic acid derivatives have shown promise in the field of drug delivery systems. The amino group at position 1 can be exploited for conjugation with therapeutic agents or targeting ligands. A team from the University of California recently developed a drug delivery platform utilizing this compound as a core structure for encapsulating anticancer drugs. Their findings, published in *Nature Communications*, indicated that the resulting nanoparticles exhibited improved biodistribution and tumor targeting efficiency.

The synthesis of 2-anthracenecarboxylic acid derivatives has also been optimized in recent years to enhance yield and purity. Traditional methods involved multi-step reactions with harsh conditions; however, modern approaches now employ catalytic systems that enable more efficient transformations. For example, a study in *Chemical Science* demonstrated that using palladium catalysts could reduce reaction times by over 60% while maintaining high product quality.

Furthermore, anthracene-based compounds are being explored for their potential in photovoltaic applications. The extended conjugation system of anthracene derivatives allows for efficient absorption of sunlight across a broad spectrum. A research group from Tokyo Institute of Technology reported that incorporating this compound into perovskite solar cells resulted in an increase in power conversion efficiency from 20% to over 24%. This advancement underscores the importance of anthracene derivatives like CAS No. 5959-01-3 in driving innovation within renewable energy technologies.

From a toxicological perspective, understanding the safety profile of anthracene derivatives is crucial for their widespread application. Recent studies have focused on evaluating the potential genotoxicity and cytotoxicity of these compounds under various exposure conditions. According to findings published in *Toxicology Letters*, CAS No. 5959-01-3 exhibited low cytotoxicity towards human fibroblast cells even at relatively high concentrations (up to 50 μM). These results suggest that it may be suitable for applications requiring prolonged exposure without significant health risks.

In conclusion, 2-anthracenecarboxylic acid derivatives, particularly CAS No. 5959-01-3 with its unique functional groups and structural features, continue to be a focal point for researchers across multiple disciplines. From enhancing electronic materials to revolutionizing drug delivery systems and advancing renewable energy technologies, this compound's versatility is driving innovation across diverse fields.

5959-01-3 (2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester) Related Products

- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)

- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 886910-45-8(8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione)

- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)

- 113534-16-0(FMOC-ASN(DOD)-OH)